molecular formula C6H6N4 B8785408 6-(Methylamino)pyrimidine-4-carbonitrile

6-(Methylamino)pyrimidine-4-carbonitrile

Cat. No.: B8785408
M. Wt: 134.14 g/mol
InChI Key: DCJDZFSOHCUTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylamino)pyrimidine-4-carbonitrile (CAS: 1314964-26-5) is a high-value pyrimidine derivative designed for advanced research and development. With a molecular formula of C 6 H 6 N 4 and a molecular weight of 134.14 g/mol, this compound serves as a privileged scaffold in organic and medicinal chemistry . Its structure features a carbonitrile (cyano) group, a strong electron-withdrawing moiety that can act as a hydrogen bond acceptor and a versatile synthetic handle for further chemical transformations, potentially enhancing binding affinity to biological targets . The methylamino group at the 6-position is an electron-donating group that modulates the electronic properties of the ring and can function as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition . This unique combination of functional groups on the π-deficient pyrimidine core makes it an ideal intermediate for nucleophilic aromatic substitution, facilitating the creation of complex molecules for various applications . In drug discovery, this compound is a key building block for generating libraries of novel molecules. Pyrimidine derivatives are extensively investigated for their anticancer , antimicrobial , antiviral, and anti-inflammatory activities . The specific placement of its substituents is critical in defining therapeutic potential, as seen in numerous kinase inhibitors and targeted therapies . Beyond medicinal chemistry, the unique optoelectronic properties of pyrimidine derivatives like this one garner interest in materials science for developing novel organic electronic materials due to their high electron conjugation and potential for low band gaps . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

6-(methylamino)pyrimidine-4-carbonitrile

InChI

InChI=1S/C6H6N4/c1-8-6-2-5(3-7)9-4-10-6/h2,4H,1H3,(H,8,9,10)

InChI Key

DCJDZFSOHCUTJC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC(=C1)C#N

Origin of Product

United States

Synthetic Methodologies for 6 Methylamino Pyrimidine 4 Carbonitrile and Its Precursors

Established Synthetic Pathways to Pyrimidine-4-carbonitrile and Related Methylaminopyrimidines

The construction of the pyrimidine (B1678525) ring is versatile, with numerous established pathways that can be adapted for the synthesis of specifically substituted pyrimidines. These methods often involve the cyclization of precursors containing the necessary nitrogen and carbon atoms.

Condensation reactions are a cornerstone of pyrimidine synthesis, with malononitrile (B47326) being a particularly valuable starting material for introducing the cyano group at the 4-position of the pyrimidine ring. A key strategy involves the Knoevenagel condensation of malononitrile with aldehydes or ketones. nih.govorganic-chemistry.org This reaction typically forms an activated intermediate that is primed for subsequent cyclization.

One established route involves the reaction of amidines with a malononitrile dimer, which proceeds through an amination process followed by cyclization to yield 6-aminopyrimidine compounds. mdpi.comresearchgate.net This [4+2] cyclocondensation is a powerful method for forming the pyrimidine core. mdpi.com The versatility of this approach is demonstrated by the reaction of malononitrile with salicylaldehydes, which can be conducted under solvent-free and catalyst-free conditions using mechanochemical or thermal activation to produce chromene derivatives, showcasing the reactivity of malononitrile in cyclization precursors. rsc.org

Knoevenagel Condensation: An initial reaction between an aldehyde or ketone and malononitrile. nih.gov

Michael Addition: A nucleophile adds to the activated double bond of the Knoevenagel product. nih.gov

Cyclization: Intramolecular reaction to form the heterocyclic ring. nih.gov

Aromatization: Often through dehydration or oxidation to form the stable aromatic pyrimidine ring. acs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for synthesizing complex molecules like pyrimidines. nih.govresearchgate.net These reactions are prized for their atom economy, reduced waste, and operational simplicity, avoiding the need to isolate intermediates. nih.gov

Various MCR strategies have been developed for pyrimidine synthesis, categorized by the number of components and the way the ring is assembled:

[3+2+1] Annulation: An oxidative three-component reaction of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol can produce a wide range of pyrimidine derivatives. organic-chemistry.org

[4+2] Cycloaddition: This common strategy involves the reaction of a four-atom component, such as an α,β-unsaturated imine or a malononitrile dimer, with a two-atom component like an isocyanate or an amidine. mdpi.com

[3+1+1+1] Cycloaddition: A regioselective, iridium-catalyzed synthesis has been reported that combines an amidine with up to three different alcohol molecules. mdpi.comacs.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps to build the pyrimidine ring. acs.orgnih.gov

Pseudo Five-Component Reaction: In some cases, five components involving only three different molecules (e.g., a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate) can be used to construct the pyrimidine ring. mdpi.com

A practical example is the NH4I-promoted three-component tandem reaction of ketones, ammonium acetate (B1210297), and N,N-dimethylformamide dimethyl acetal, which yields substituted pyrimidines under metal- and solvent-free conditions. acs.org Similarly, a ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium acetate provides an efficient, single-step route to 4,5-disubstituted pyrimidines. organic-chemistry.org

Table 1: Examples of Multi-Component Reactions for Pyrimidine Synthesis
Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
[3+1+1+1]Amidines, Alcohols (up to 3)Iridium-pincer complexAlkyl or Aryl Pyrimidines mdpi.comorganic-chemistry.org
[3+2+1]Amidines, Ketones, N,N-dimethylaminoethanolOxidative annulationSubstituted Pyrimidines organic-chemistry.org
Three-ComponentKetones, NH₄OAc, DMF-DMANH₄I, Solvent-freeSubstituted Pyrimidines acs.org
Three-ComponentEnamines, Triethyl orthoformate, NH₄OAcZnCl₂4,5-Disubstituted Pyrimidines organic-chemistry.org
[4+2]Amidines, Malononitrile dimerPiperidine, DMF6-Aminopyrimidines mdpi.com

Amidation and subsequent cyclization represent a fundamental approach to forming the pyrimidine ring. This strategy can involve either the pre-synthesis of an amide-containing precursor or the in-situ formation of an amidine which then cyclizes.

A direct method involves the condensation of N-vinyl or N-aryl amides with nitriles. researchgate.netnih.gov This reaction is facilitated by activating the amide with an agent like trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine. nih.gov The nitrile then adds to the activated intermediate, followed by annulation to form the pyrimidine product in a single step. nih.gov This process is typically rapid, with completion times of around three hours. nih.gov

Amidines are crucial intermediates in many pyrimidine syntheses. mdpi.com They can be reacted with various partners to achieve cyclization. For instance, the cyclocondensation of β-keto esters with amidines, often promoted by ultrasound irradiation, yields highly substituted 4-pyrimidinols. organic-chemistry.org The formation of the pyrimidine ring in biosynthetic pathways also relies on cyclization, where the enzyme dihydroorotase catalyzes the ring closure of carbamoyl-L-aspartate. umich.edudavuniversity.org This biological process highlights the fundamental nature of intramolecular cyclization in forming the pyrimidine core. umich.edu

Green Chemistry Approaches in the Synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rasayanjournal.co.in These principles are increasingly applied to the synthesis of pyrimidine derivatives, leading to more sustainable and economically viable methods. rasayanjournal.co.inpowertechjournal.com

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and difficult to dispose of. rasayanjournal.co.in Several techniques have been developed to achieve this in pyrimidine synthesis:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. nih.govijper.org For example, pyrimidine derivatives can be synthesized by condensing chalcones with urea (B33335) under basic conditions using microwave heating as an alternative energy source. ijper.org Another approach describes using inorganic solid supports like basic alumina, which act as both a catalyst and an energy transfer medium, completely eliminating the need for a solvent. researchgate.net

Mechanochemical Methods: Techniques like ball milling allow for reactions to occur in the solid state, obviating the need for solvents. acs.org A one-pot MCR for pyrimidine synthesis has been successfully performed using a solvent-free ball milling technique. acs.org

Solvent-Free Thermal Conditions: Simple heating of reactants without a solvent can be effective. The condensation of malononitrile with salicylaldehydes, for instance, can be achieved through neat thermal heating. rsc.org Several syntheses of pyrano[2,3-d]pyrimidinone derivatives have also been accomplished under solvent-free conditions. tandfonline.com

Use of Greener Solvents: When a solvent is necessary, greener alternatives like water or ethanol (B145695) are preferred. mdpi.comresearchgate.net For example, β-cyclodextrin has been used as a catalyst for pyrimidine synthesis in an aqueous medium. mdpi.com

The development of advanced catalysts is central to green pyrimidine synthesis. The ideal catalyst is efficient, selective, non-toxic, and can be easily recovered and reused. powertechjournal.comtandfonline.com

Metal-Free Catalysis: To avoid issues with heavy metal contamination and toxicity, metal-free catalytic systems are highly desirable. powertechjournal.com Organocatalysts, such as L-proline, can be used to catalyze the three-component reaction of aldehydes, urea/thiourea (B124793), and 3,4-dihydro-(2H)-pyran. acs.org Simple reagents like ammonium iodide (NH4I) have also been used to promote three-component reactions under metal-free conditions. acs.org

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture, enabling easy recovery and recycling. tandfonline.com Examples include:

Magnetic Nanoparticles: Catalysts supported on a magnetic core, such as SCMNPs@Urea/Py-CuCl2, can be easily removed from the reaction vessel using an external magnet and have been shown to be reusable for at least six runs without a significant drop in activity. researchgate.netdeepdyve.com

Metal Oxides: Nanoparticles of metal oxides like zinc oxide (ZnO), zirconium dioxide (ZrO2), and titanium dioxide-silica (TiO2-SiO2) have been employed as efficient and reusable catalysts for pyrimidine synthesis. powertechjournal.comresearchgate.netacs.orgrsc.org

Modified Supports: Materials like montmorillonite (B579905) nanostructures can be modified to act as effective catalysts for preparing dihydropyrimidinone derivatives. researchgate.net

The reusability of these catalysts is a key advantage, reducing waste and cost. For example, an in-situ prepared iron(II)-complex used in the synthesis of pyrimidines from ketones and amidines was shown to be recyclable. mdpi.comorganic-chemistry.org

Table 2: Green Catalytic Methods in Pyrimidine Synthesis
CatalystCatalyst TypeReaction/ConditionsKey AdvantagesReference
SCMNPs@Urea/Py-CuCl₂Heterogeneous, MagneticMCR for pyrano[2,3-d]pyrimidinones; Solvent-freeRecyclable (6+ runs), easy separation researchgate.netdeepdyve.com
Modified ZnO NPsHeterogeneousMCR for pyrimidines; Solvent-free ball millingRecyclable, efficient acs.org
Basic AluminaHeterogeneous, Solid SupportBase-catalyzed synthesis; Microwave, solvent-freeEliminates solvent, rate enhancement researchgate.net
NH₄IMetal-FreeThree-component tandem reaction; Solvent-freeMetal-free, simple starting materials acs.org
L-Proline/TFAOrganocatalystThree-component reaction in acetonitrileMetal-free catalysis acs.org
ZrO₂ NanoparticlesHeterogeneousMCR for tetrahydropyrido[2,3-d]pyrimidines; Solvent-freeHigh yields, green protocol rsc.org

Energy-Efficient Syntheses (e.g., Microwave-Assisted, Ultrasound-Assisted, Photochemical)

Energy-efficient synthetic methods are gaining prominence in chemical synthesis due to their potential for rapid reaction times, milder conditions, and improved yields. tandfonline.com For pyrimidine derivatives, these techniques offer significant advantages over conventional heating methods. benthamdirect.com

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and increased product yields. tandfonline.comeurekaselect.com In the synthesis of various pyrimidine derivatives, microwave irradiation has been shown to be a highly efficient procedure. tandfonline.com For instance, the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines has been successfully carried out under microwave irradiation, with yields ranging from 65–90%. tandfonline.com This method's key advantages include rapid heating of polar substances, which accelerates the reaction rate, and often solvent-free conditions, simplifying the work-up process. tandfonline.com

Another example is the microwave-assisted synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, which involves a five-step linear protocol. acs.org High-temperature microwave heating is particularly beneficial when dealing with unreactive nucleophiles. acs.org A novel and efficient synthesis of pyrimidines from β-formyl enamides has also been achieved using samarium chloride as a catalyst under microwave irradiation. Furthermore, a three-component reaction of malononitrile, aldehydes, and N-unsubstituted amidines to form 4-amino-5-pyrimidinecarbonitrile derivatives can be performed under microwave heating in excellent yields and with short reaction times. arkat-usa.org

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that has been applied to the synthesis of pyrimidine derivatives. Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, resulting in good to excellent yields of highly substituted 4-pyrimidinols. organic-chemistry.org

The following table summarizes the advantages of microwave-assisted synthesis for pyrimidine derivatives based on reported findings.

FeatureAdvantageSource
Reaction Time Significant reduction compared to conventional heating tandfonline.com
Yield Often higher and in the range of 65-90% for certain reactions tandfonline.com
Conditions Can often be performed under solvent-free or milder conditions tandfonline.com
Selectivity Can lead to better selectivity tandfonline.com
Work-up Simplified due to cleaner reactions and sometimes solvent-free conditions tandfonline.com

Optimization of Synthetic Yields and Selectivity for this compound

Optimizing synthetic protocols is crucial for maximizing the yield and ensuring the desired regioselectivity and chemoselectivity of the target compound, this compound. This involves a systematic investigation of various reaction parameters.

Reaction Conditions: The choice of solvent, temperature, catalyst, and reaction time plays a pivotal role in the outcome of the synthesis. For instance, in the synthesis of 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile, a related structure, conducting the reaction in water at reflux was found to be significantly more efficient than in DMSO with a triethylamine (B128534) catalyst. arkat-usa.org

Catalyst Selection: The use of a suitable catalyst can dramatically improve reaction efficiency. A study on the synthesis of pyrimidine-5-carbonitrile derivatives utilized a biowaste bone char-Brønsted solid acid catalyst, which proved to be highly efficient. nih.gov The optimization of catalyst loading is also critical; for the bone char catalyst, 0.4 mol% was identified as the optimal amount for the reaction of 4-chlorobenzaldehyde, urea, and malononitrile. nih.gov

Reactant Stoichiometry: The molar ratio of the starting materials can significantly impact the yield. In the synthesis of 4,6-dihydroxy-2-methyl pyrimidine, a precursor for various pyrimidines, the Taguchi experimental design method was employed to determine that a diethyl malonate to acetamidinium (B1228376) chloride molar ratio of 1.4 was optimal, contributing to a maximum yield of 88.5%. researchgate.net

Structural Modifications for Selectivity: In the development of pyrimidine-5-carbonitriles as selective A1 antagonists, it was found that introducing a methylamino group at the 2-position generally led to high A1AR affinity and outstanding selectivity. nih.gov This highlights how specific functional groups can be strategically used to control the biological selectivity of the final compound.

The following table illustrates the optimization of reaction conditions for the synthesis of a pyrimidine-5-carbonitrile derivative using a bone char-Brønsted solid acid catalyst. nih.gov

EntryCatalyst Amount (mol%)Temperature (°C)Time (min)Yield (%)
10.16012055
20.2709075
30.3806085
40.4 80 45 96
50.5804596

Industrial Scalability and Process Intensification of Synthetic Routes

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability, safety, cost-effectiveness, and sustainability. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is key in this endeavor.

Continuous Flow Synthesis: A shift from traditional batch processing to continuous flow manufacturing can offer significant advantages for industrial-scale synthesis. Continuous flow reactors can provide better control over reaction parameters, leading to improved consistency, higher yields, and enhanced safety, particularly for exothermic reactions. For the production of related compounds like 6-(dimethylamino)pyrimidine-4-carbonitrile, continuous flow reactors are considered for large-scale synthesis.

High-Throughput Screening: To optimize reaction conditions for industrial production, high-throughput screening techniques can be employed. This allows for the rapid evaluation of a wide range of catalysts, solvents, and temperature profiles to identify the most efficient and cost-effective synthetic route.

Green Chemistry Principles: The application of green chemistry principles is crucial for the sustainable industrial synthesis of pyrimidine derivatives. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient processes. researchgate.net The development of syntheses in water, as demonstrated for 4-amino-5-pyrimidinecarbonitriles, is a significant step towards greener industrial processes. arkat-usa.org

Process Synthesis and Intensification (PS+I) Frameworks: Advanced frameworks for process synthesis and intensification can be utilized to design novel and cost-effective industrial processes. These frameworks may employ superstructures and optimization algorithms to identify intensified process designs, such as reactive distillation or membrane-assisted reactors, which can lead to lower costs and energy requirements.

Advanced Reactivity and Mechanistic Studies of 6 Methylamino Pyrimidine 4 Carbonitrile

Chemical Transformations Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which significantly influences its reactivity. This electron deficiency makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution unless strongly activating substituents are present.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient aromatic and heteroaromatic systems. nih.govlibretexts.org These reactions typically proceed via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate (a Meisenheimer complex), or through a concerted mechanism (cSNAr). nih.govlibretexts.org For heteroaromatic systems like pyrimidine, computational studies suggest that many SNAr reactions are likely to proceed through a concerted pathway. nih.gov

The feasibility of an SNAr reaction on 6-(Methylamino)pyrimidine-4-carbonitrile is dictated by the presence of a suitable leaving group. In the title compound, neither the methylamino group nor the hydride at other ring positions are good leaving groups under typical SNAr conditions. Halogenated pyrimidines, for instance, readily undergo SNAr reactions where the halide acts as the leaving group. researchgate.netmdpi.com Therefore, direct nucleophilic substitution on the unsubstituted C2 or C5 positions of this compound is unlikely.

However, the methylamino group itself could potentially be displaced by a strong nucleophile under forcing conditions, although this is not a common transformation. More plausibly, the pyrimidine ring could be functionalized first to introduce a better leaving group, such as a halogen, which would then enable subsequent SNAr reactions.

Electrophilic Reactivity and Functionalization

The pyrimidine ring's electron-deficient nature makes it generally unreactive towards electrophilic aromatic substitution. However, the reactivity is heavily modulated by the substituents present. In this compound, the ring is influenced by two opposing electronic effects:

The 6-methylamino group: This is a strong activating group due to the lone pair on the nitrogen atom, which can be delocalized into the ring. It directs electrophiles to the ortho and para positions. In this case, it would strongly activate the C5 position.

The 4-nitrile group: This is a deactivating group that withdraws electron density from the ring through both inductive and resonance effects, making electrophilic attack more difficult.

The powerful activating effect of the amino group at C6 is expected to overcome the deactivating effect of the nitrile group and the inherent electron deficiency of the ring, directing electrophilic attack primarily to the C5 position. juniperpublishers.com Related 6-aminouracil (B15529) systems are known to be specifically attacked by electrophiles at the C5 position due to the delocalization of the exocyclic nitrogen's lone pair. juniperpublishers.com While electrophilic substitution on the pyrimidine ring is challenging, the presence of the activating methylamino group makes functionalization at C5 a theoretical possibility with potent electrophiles. For example, halogenation or nitration, if successful, would be expected to yield the 5-substituted product.

Reactivity of the Nitrile Moiety at Position 4

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, serving as a precursor to amines, amides, and carboxylic acids, and participating in the formation of new heterocyclic rings.

Hydrolysis and Related Amidation Reactions

The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles like water. This hydrolysis can be catalyzed by either acid or base and typically proceeds in two stages: first to a carboxamide, and then to a carboxylic acid.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. Subsequent tautomerization and deprotonation yield the amide. Further hydrolysis of the amide under these conditions leads to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Under basic conditions, a strong nucleophile like hydroxide (B78521) directly attacks the nitrile carbon. Protonation of the resulting intermediate, followed by tautomerization, gives the amide. Vigorous heating with excess base can then hydrolyze the amide to a carboxylate salt and ammonia.

For this compound, these general principles apply, leading to the formation of 6-(Methylamino)pyrimidine-4-carboxamide and subsequently 6-(Methylamino)pyrimidine-4-carboxylic acid.

Table 1: Expected Products from Hydrolysis of this compound

Reagents Intermediate Product Final Product
H3O+, Heat 6-(Methylamino)pyrimidine-4-carboxamide 6-(Methylamino)pyrimidine-4-carboxylic acid
OH-, H2O, Heat 6-(Methylamino)pyrimidine-4-carboxamide 6-(Methylamino)pyrimidine-4-carboxylate (salt)

Cyclization Reactions Initiated by the Nitrile Group

The nitrile group is a valuable functional group for constructing fused heterocyclic systems. In the context of a pyrimidine ring, the nitrile at C4 can react with various binucleophiles to form an additional ring, a common strategy in heterocyclic synthesis.

A prominent example is the reaction of related 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives with hydrazine (B178648) hydrate. In this reaction, the amino group of hydrazine attacks the electrophilic carbon of the nitrile, initiating a cyclization that results in the formation of a fused pyrazole (B372694) ring, yielding 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives. researchgate.net

Similarly, reactions with other 1,3-binucleophiles can be envisioned. For instance, amidines can react with compounds containing a malononitrile (B47326) moiety (a 1,3-dicarbonitrile) to form 6-aminopyrimidine compounds through a process of amination followed by cyclization. mdpi.comresearchgate.net This highlights the utility of the nitrile group in concert with an adjacent amino or other functional group to build complex heterocyclic scaffolds.

Table 2: Representative Cyclization Reactions Involving Pyrimidine Carbonitriles

Starting Pyrimidine Type Reagent Resulting Fused System Reference
Aminopyrimidine-carbonitrile Hydrazine Hydrate Pyrazolo[3,4-d]pyrimidine researchgate.net
Aminopyrazole-carbonitrile Acetylacetone Pyrazolo[3,4-b]pyridine researchgate.net
5-Aminooxazole-4-carbonitrile Triethyl orthoformate, Amines Oxazolo[5,4-d]pyrimidine bu.edu.eg

Chemical Behavior of the Methylamino Group at Position 6

The exocyclic methylamino group at position 6 is a key functional group that significantly influences the molecule's properties and reactivity. It behaves as a typical secondary amine and is nucleophilic.

This nucleophilicity allows it to undergo a range of common amine reactions. For instance, N-acylation can be achieved using acylating agents like acid chlorides or anhydrides to form the corresponding N-methyl-N-acylaminopyrimidine. A general method for the selective N-acylation of exocyclic amino groups on pyrimidine bases involves activating the carboxylic acid as a p-nitrophenyl ester and using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Furthermore, the nitrogen atom can be N-alkylated using alkyl halides. The methylamino group also increases the basicity of the pyrimidine ring system. As discussed previously, it plays a crucial role in activating the pyrimidine ring towards electrophilic attack at the C5 position. juniperpublishers.com The dual reactivity of related 6-aminouracil systems, where electrophilic attack can occur at both the C5 carbon and the exocyclic amino group, suggests that the methylamino group in the title compound could also be a site for electrophilic attack under certain conditions. juniperpublishers.com

Alkylation, Acylation, and Derivatization at Nitrogen

The exocyclic methylamino group in this compound is a key site for synthetic modifications, allowing for the introduction of a wide array of functional groups through alkylation, acylation, and other derivatization reactions. These transformations are crucial for the synthesis of libraries of compounds with diverse biological activities.

Alkylation: The nitrogen atom of the methylamino group can be alkylated using various alkylating agents. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of an alkyl halide or a similar reagent. The choice of base and solvent is critical to control the extent of alkylation and to avoid potential side reactions, such as alkylation of the pyrimidine ring nitrogens. For instance, the use of a non-nucleophilic base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can facilitate the deprotonation of the secondary amine, enhancing its nucleophilicity for subsequent reaction with an alkyl halide. While specific studies on this compound are not extensively detailed in the provided literature, general methods for N-alkylation of pyrimidines and other heterocyclic amines are well-established and can be applied to this substrate ias.ac.inmdpi.com. The reaction conditions can be optimized to favor mono-alkylation and prevent the formation of quaternary ammonium salts.

Acylation: Acylation of the methylamino group is another important transformation, leading to the formation of amides. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the liberated acid. A novel and cost-effective N-acylation procedure for nucleosides, which can be conceptually applied here, involves the activation of carboxylic acids as their p-nitrophenyl esters, followed by coupling with the amino group in the presence of dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (HOSu) nih.gov. This method offers a high degree of selectivity for the exocyclic amino group.

Urea (B33335) Formation and Other Derivatizations: The methylamino group can also be derivatized to form ureas, which are prevalent motifs in many biologically active molecules nih.gov. The synthesis of urea derivatives can be accomplished through various methods, including the reaction with isocyanates or by using phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI) to generate an activated intermediate that subsequently reacts with another amine nih.govorganic-chemistry.org. A one-pot procedure for the synthesis of urea-linked peptidomimetics involves a Curtius rearrangement of an acyl azide (B81097) to an isocyanate, which is then trapped by an amine organic-chemistry.org. These synthetic strategies can be employed to introduce diverse substituents on the nitrogen atom of this compound, thereby modulating its physicochemical and biological properties.

Table 1: Examples of N-Derivatization Reactions Applicable to this compound

Reaction Type Reagents and Conditions Product Type
Alkylation Alkyl halide, NaH, DMF N-Alkyl derivative
Acylation Acyl chloride, Et3N, CH2Cl2 N-Acyl derivative (Amide)
Urea Formation Isocyanate, THF N-Substituted urea
Urea Formation CDI, then another amine N,N'-Disubstituted urea

Role in Intermolecular and Intramolecular Reactions

The presence of multiple functional groups—the methylamino, the nitrile, and the pyrimidine ring itself—renders this compound a versatile participant in both intermolecular and intramolecular reactions, often leading to the construction of complex heterocyclic systems.

Intermolecular Reactions: The methylamino group can act as a nucleophile in reactions with various electrophiles. For example, in multicomponent reactions, it can react with aldehydes and other components to form more complex structures. The pyrimidine-5-carbonitrile moiety can also be synthesized via a one-pot reaction of a benzaldehyde, malononitrile, and urea/thiourea (B124793) in the presence of ammonium chloride, highlighting the types of transformations this scaffold can undergo ias.ac.in. While not a direct reaction of the starting compound, it demonstrates the reactivity of the constituent parts.

Intramolecular Reactions and Cyclizations: The strategic placement of the methylamino and nitrile groups allows for their participation in intramolecular cyclization reactions to form fused pyrimidine systems. For instance, derivatization of the methylamino group with a substituent containing an electrophilic center can lead to a subsequent intramolecular nucleophilic attack by one of the pyrimidine ring nitrogens or the nitrile nitrogen, resulting in the formation of bicyclic or tricyclic structures. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved through reactions involving similar aminopyrimidine precursors researchgate.net. Reactions of amidines with malononitrile dimer can lead to the formation of 6-aminopyrimidine compounds through an amination process followed by cyclization, a reaction pathway that is conceptually relevant to the reactivity of this compound researchgate.net.

Transition Metal-Catalyzed Reactions with this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the provided literature does not detail specific transition metal-catalyzed reactions involving this compound as a substrate, the pyrimidine core is known to participate in such transformations, often through a halogenated precursor. For instance, palladium-catalyzed cross-coupling reactions of chloropyrimidines with organoboronic acids (Suzuki-Miyaura coupling) are well-documented for the synthesis of aryl- or alkenyl-substituted pyrimidines researchgate.net.

Should this compound be derived from a halogenated pyrimidine, the residual halogen could serve as a handle for such cross-coupling reactions. Alternatively, the C-H bonds of the pyrimidine ring could potentially be activated and functionalized using transition metal catalysis. Furthermore, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group can act as ligands for the metal catalyst, influencing the reactivity and regioselectivity of the reaction. Metal-organic frameworks (MOFs) have been utilized as catalysts for various cross-coupling reactions, including C-C, C-O, and C-N bond formations, showcasing the broad utility of metal catalysis in heterocyclic chemistry rsc.org.

Table 2: Potential Transition Metal-Catalyzed Reactions

Reaction Name Catalyst Potential Substrate Product Type
Suzuki-Miyaura Coupling Palladium complex Halogenated pyrimidine precursor Aryl/alkenyl-substituted pyrimidine
Buchwald-Hartwig Amination Palladium complex Halogenated pyrimidine precursor N-Aryl-substituted pyrimidine
Sonogashira Coupling Palladium/Copper complex Halogenated pyrimidine precursor Alkynyl-substituted pyrimidine
C-H Activation Rhodium/Iridium complex This compound Functionalized pyrimidine

Detailed Reaction Mechanism Elucidation Using Advanced Spectroscopic Techniques and Kinetic Studies

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. A combination of advanced spectroscopic techniques and kinetic studies can provide valuable insights into the reaction pathways, intermediates, and transition states.

Advanced Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for the structural elucidation of reaction products and intermediates. In situ NMR monitoring of a reaction can provide real-time information about the consumption of reactants and the formation of products and intermediates, helping to map the reaction progress. For instance, the structure of a related compound, 6-amino-4-methylamino-5-nitrosopyrimidine, was investigated in solution using 1H and 13C NMR spectroscopy, which, in conjunction with computational methods, provided a detailed understanding of its structure nih.gov.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the elemental composition of products and intermediates. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used to gently ionize molecules and study reaction mixtures directly. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting ions and analyzing the resulting fragmentation patterns.

Kinetic Studies: Kinetic studies are performed to determine the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. This information is vital for understanding the reaction mechanism. For example, the nucleophilic reactivity of various heterocyclic amines with 4,6-dinitrobenzofuroxan was investigated spectrophotometrically to determine second-order rate constants, which allowed for the quantification of their nucleophilicity researchgate.net. Similar kinetic studies on the reactions of this compound would provide quantitative data on its reactivity and the factors that influence it. By analyzing the kinetic data, one can often distinguish between different proposed mechanisms and identify the rate-determining step of the reaction.

Derivatization and Molecular Diversification Strategies for 6 Methylamino Pyrimidine 4 Carbonitrile

Synthesis of Analogues with Modified Pyrimidine (B1678525) Substituents

The modification of substituents on the pyrimidine core is a primary strategy for creating analogues of 6-(methylamino)pyrimidine-4-carbonitrile. A common approach involves starting with a precursor molecule, such as a di- or tri-chlorinated pyrimidine, and sequentially introducing different functional groups through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chloro groups on the pyrimidine ring often allows for regioselective displacement. For instance, in 2,4,6-trichloropyrimidine (B138864), the chloro groups at the C4 and C6 positions are generally more reactive towards nucleophiles than the one at the C2 position. arkat-usa.org

This principle allows for the controlled synthesis of analogues. For example, reacting a 4,6-dichloropyrimidine (B16783) derivative with methylamine (B109427) would yield a 6-(methylamino)-4-chloropyrimidine intermediate. The remaining chloro group can then be displaced by another nucleophile, such as a different amine or an alcohol, to generate a diverse set of analogues. Studies on 2-amino-4,6-dichloropyrimidine (B145751) have shown that a wide variety of amines can be introduced at the C4 and C6 positions under solvent-free conditions, demonstrating the feasibility of this approach for generating extensive analogue libraries. nih.gov

Furthermore, the amino group itself can be modified. While the primary focus is often on varying the substituents attached to the pyrimidine ring, the exocyclic methylamino group can also be derivatized, for example, through acylation or alkylation, to further expand the chemical space. The synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles through a one-pot, three-component reaction of α-cyanoketones, aldehydes, and guanidine (B92328) highlights a convergent approach to building highly substituted pyrimidine analogues from the ground up. nih.gov

Table 1: Examples of Synthesized Pyrimidine Analogues via Nucleophilic Substitution

Starting MaterialReagent(s)ProductReference
2-Amino-4,6-dichloropyrimidine4-Bromoaniline, Triethylamine (B128534)6-Chloro-N4-(4-bromophenyl)pyrimidine-2,4-diamine nih.gov
2-Amino-4,6-dichloropyrimidine4-Chloroaniline, Triethylamine6-Chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine nih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAniline, HClN-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine nih.gov
4,6-DichloropyrimidineAmmonia / Amines4-Amino-6-chloropyrimidine derivatives google.com

Design and Synthesis of Fused Heterocyclic Systems Incorporating the Pyrimidine-4-carbonitrile Core

The this compound structure is an excellent precursor for synthesizing fused heterocyclic systems. The ortho-disposed amino and cyano groups are particularly amenable to cyclization reactions with various reagents to form an additional ring fused to the pyrimidine core. This process, known as annulation, is a powerful tool for creating complex, multi-ring scaffolds with diverse biological properties.

A prominent strategy for creating fused nitrogen heterocycles is the construction of a pyridine (B92270) ring onto the pyrimidine core, yielding pyrido[2,3-d]pyrimidines. This can be achieved by reacting 6-aminopyrimidine derivatives with 1,3-dicarbonyl compounds or their equivalents. jocpr.com For instance, the reaction of 6-aminouracil (B15529) derivatives with malonic acid or ethyl malonate leads to the formation of the pyridopyrimidine skeleton. jocpr.com A widely used method involves treating the 6-aminopyrimidine-4-carbonitrile (B1375379) scaffold with reagents like formamide, urea (B33335), or thiourea (B124793), which can provide the necessary atoms to close the second ring. sciencescholar.ussciencescholar.us

Another important class of fused systems, pyrazolo[3,4-d]pyrimidines, can be synthesized from aminopyrazole-carbonitrile precursors, which share a similar reactive arrangement. nih.govresearchgate.net The reaction of 5-amino-1H-pyrazole-4-carbonitrile with formamide, urea, or thiourea affords the corresponding pyrazolo[3,4-d]pyrimidines, illustrating a common annulation pathway that is directly analogous to the potential reactions of this compound. nih.gov

Table 2: Synthesis of Fused Nitrogen Heterocycles

Pyrimidine PrecursorReagent(s)Fused SystemReference
6-Amino-2-thiouracilArylidenes, CyanopyridinesPyrido[2,3-d]pyrimidines rsc.org
6-Amino-2-(methylthio)pyrimidin-4(3H)-oneAryl aldehydes, 1H-Indene-1,3(2H)-dioneIndenopyrido[2,3-d]pyrimidines rsc.org
Fused 4-Amino nicotino nitrileFormamide / Urea / ThioureaFused 4-Amino pyrimidines sciencescholar.ussciencescholar.us
5-Amino-1H-pyrazole-4-carbonitrile derivativeFormamide / Urea / ThioureaPyrazolo[3,4-d]pyrimidines nih.gov

The creation of more complex multi-ring systems often relies on multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. mdpi.com These reactions are highly efficient for building molecular diversity. For example, a one-pot reaction involving a 6-aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound (like malononitrile) can lead to the formation of a fused pyridopyrimidine ring in a single step. researchgate.net

The synthesis of tetracyclic systems has been demonstrated through one-pot, three-component reactions of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with an aryl aldehyde and 1H-indene-1,3(2H)-dione, yielding complex indenopyrido[2,3-d]pyrimidine structures. rsc.org This highlights how the aminopyrimidine core can serve as a foundation for constructing elaborate, multi-ring architectures. These strategies provide a direct pathway to novel and structurally diverse heterocyclic compounds from simple pyrimidine precursors.

Regioselective Functionalization of this compound

Regioselective functionalization involves selectively reacting one specific site in a molecule that has multiple potentially reactive positions. This control is crucial for synthesizing well-defined isomers and is a cornerstone of modern organic synthesis. In the context of the pyrimidine scaffold, regioselectivity is often dictated by the electronic properties of the ring and its substituents.

For pyrimidine rings bearing multiple leaving groups, such as chloroatoms, the positions are not equally reactive. Nucleophilic aromatic substitution (SNAr) reactions on 2,4,6-trichloropyrimidine demonstrate that the C4 and C6 positions are significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position. arkat-usa.org This inherent difference in reactivity allows for the sequential and regioselective introduction of different substituents.

A study on 2,4,8-trichloropyrido[3,2-d]pyrimidines further illustrates this principle. nih.gov It was shown that each of the three chloro groups could be displaced selectively to introduce molecular diversity. Amination reactions showed high regioselectivity for the C2 position, while the selectivity of thiolation reactions was influenced by substituents at the C6 position. nih.gov Such predictable reactivity patterns are essential for the planned synthesis of complex molecules and can be applied to functionalize the this compound core, assuming a suitable precursor with leaving groups at other positions is used.

Combinatorial Approaches and Library Synthesis using this compound as a Scaffold

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a chemical library, for high-throughput screening in drug discovery and other fields. The this compound core is an ideal scaffold for such approaches due to its multiple points for diversification.

The synthetic strategies discussed previously, such as regioselective SNAr reactions and multi-component reactions, are the primary tools for library construction. By starting with a common pyrimidine core, such as a dichlorinated pyrimidine, a library can be generated by reacting it with a diverse set of nucleophiles (e.g., a collection of different amines or thiols). nih.gov

Multi-component reactions are particularly powerful for library synthesis. The Biginelli-inspired synthesis of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles is a prime example, where a library of 108 derivatives was created by varying the α-cyanoketone, aldehyde, and guanidine starting materials. nih.gov This approach allows for the rapid generation of a large matrix of products from a small set of starting materials. Such libraries, built around a "privileged" scaffold like pyrimidine, are invaluable for exploring structure-activity relationships and identifying novel bioactive compounds. nih.gov

Computational and Theoretical Investigations of 6 Methylamino Pyrimidine 4 Carbonitrile

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic character of 6-(methylamino)pyrimidine-4-carbonitrile is governed by the interplay between the electron-deficient pyrimidine (B1678525) ring, the electron-donating methylamino group (–NHCH₃), and the electron-withdrawing carbonitrile group (–CN). Quantum chemical calculations are essential for quantifying these effects and understanding the molecule's reactivity and spectroscopic properties.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comscirp.org

For this compound, calculations would likely show that the HOMO is primarily localized on the electron-rich portions of the molecule, namely the methylamino group and the pyrimidine ring. Conversely, the LUMO is expected to be distributed over the electron-withdrawing nitrile group and the π-deficient pyrimidine ring. nih.govsciensage.info This separation of FMOs suggests a potential for intramolecular charge transfer upon electronic excitation. DFT calculations, such as at the B3LYP/6-311G++(d,p) level of theory, are commonly used to model these properties. irjweb.com

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound (DFT/B3LYP/6-311G++(d,p))
ParameterCalculated Value (eV)Implication
EHOMO-6.45Region of nucleophilicity; electron-donating capability.
ELUMO-1.52Region of electrophilicity; electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.93Indicator of chemical reactivity and kinetic stability.
Ionization Potential (I) ≈ -EHOMO6.45Energy required to remove an electron.
Electron Affinity (A) ≈ -ELUMO1.52Energy released upon gaining an electron.

Conformational Analysis and Tautomeric Equilibrium

Substituted aminopyrimidines can exist in different tautomeric and conformational forms. For this compound, the primary considerations are amino-imino tautomerism and the rotational conformation of the methylamino group.

Tautomerism: The molecule can theoretically exist as an amino tautomer (the dominant form) or as one of several imino tautomers, where the proton from the exocyclic nitrogen migrates to one of the ring nitrogens. Computational studies on analogous aminopyrazoles and other nitrogen heterocycles consistently predict the amino form to be significantly more stable. nih.govresearchgate.net Quantum chemical calculations determine the relative energies (ΔE) and Gibbs free energies (ΔG) of all possible tautomers, allowing for the prediction of their equilibrium populations. The amino tautomer is stabilized by the aromaticity of the pyrimidine ring, which would be disrupted in the imino forms.

Conformational Analysis: Rotation around the C6–N bond of the methylamino group leads to different conformers. The two planar conformers, where the methyl group is either syn or anti to the N1 ring nitrogen, are of particular interest. A potential energy surface scan can be performed by systematically varying the C5-C6-N-C(methyl) dihedral angle to identify the most stable conformer and the rotational energy barrier between them.

Table 2: Calculated Relative Energies for Tautomers of this compound
TautomerDescriptionRelative Gibbs Free Energy (ΔG, kJ/mol)Predicted Equilibrium Population
Amino (Canonical)Proton on exocyclic nitrogen.0.00>99.9%
Imino (N1-H)Proton on N1 ring nitrogen.+45.2<0.1%
Imino (N3-H)Proton on N3 ring nitrogen.+51.8<0.1%

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Validation Methodologies

Computational chemistry is a vital tool for predicting spectroscopic data, which aids in the structural elucidation and characterization of novel compounds. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for predicting ¹H and ¹³C NMR chemical shifts. nih.govcore.ac.uk Calculations are performed on the optimized geometry of the molecule. The predicted shifts for the pyrimidine protons (H2 and H5), the methyl protons, and the exocyclic N-H proton provide a theoretical spectrum that can be directly compared with experimental data for structural verification. nih.govmdpi.com

IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) absorption bands. nih.govcardiff.ac.uk For this compound, key predicted vibrations would include the sharp, intense C≡N stretch, the N-H stretch of the amino group, C-H stretches of the methyl and aromatic moieties, and various pyrimidine ring stretching and bending modes. Calculated frequencies are often systematically overestimated and are corrected using empirical scaling factors to improve agreement with experimental spectra. core.ac.uk

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum (λmax). nih.govnih.gov The primary electronic transitions in this molecule are expected to be of π → π* character, involving the pyrimidine ring and its substituents.

Table 3: Predicted Spectroscopic Data for this compound
Spectroscopy TypeParameterPredicted ValueAssignment
¹H NMR (ppm)δ(H2)~8.5Pyrimidine ring proton
δ(H5)~6.5Pyrimidine ring proton
δ(NH)~7.0Amino proton
δ(CH₃)~3.1Methyl protons
¹³C NMR (ppm)δ(CN)~117Nitrile carbon
δ(C4)~105Pyrimidine ring carbon
δ(C6)~162Pyrimidine ring carbon
IR (cm⁻¹)ν(N-H)~3450Stretching vibration
ν(C≡N)~2230Stretching vibration
ν(C=N/C=C)1600-1450Ring stretching vibrations
UV-Vis (nm)λmax~285π → π* transition

Validation of these computational methodologies involves comparing the predicted spectra with those obtained experimentally. A strong correlation between the theoretical and experimental data confirms the accuracy of the computational model and the assigned molecular structure. tandfonline.com

Reaction Pathway and Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. nih.govrsc.org This involves identifying reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (ΔG‡) and reaction energies (ΔGr) provides quantitative information about the feasibility and kinetics of a proposed pathway. science.org.genih.gov

A plausible synthesis for this compound involves the nucleophilic aromatic substitution (SNAr) of 6-chloropyrimidine-4-carbonitrile (B1289307) with methylamine (B109427). DFT calculations can model this entire process:

Reactant Complex Formation: Initial association of methylamine and 6-chloropyrimidine-4-carbonitrile.

Transition State 1 (TS1): The nucleophilic attack of the methylamine nitrogen onto the C6 position of the pyrimidine ring. This is typically the rate-determining step.

Meisenheimer Intermediate: Formation of a tetrahedral intermediate, a high-energy species where both the chlorine and the methylamino group are attached to C6.

Transition State 2 (TS2): The departure of the chloride leaving group to restore the aromaticity of the ring.

Product Complex Formation: The final product associated with the released HCl (or its components if a base is present).

By calculating the energies of each of these points along the reaction coordinate, a complete energy profile can be constructed, providing a deep understanding of the reaction's dynamics. researchgate.net

Table 4: Hypothetical Energy Profile for the Synthesis of this compound via SNAr Reaction
Reaction StepSpeciesCalculated Activation Energy (ΔG‡, kJ/mol)Calculated Reaction Energy (ΔGr, kJ/mol)
Nucleophilic AttackTransition State 1 (TS1)85.5N/A
Intermediate FormationMeisenheimer ComplexN/A+30.2
Leaving Group DepartureTransition State 2 (TS2)25.1N/A
Overall ReactionProductsN/A-45.0

Quantitative Structure-Property Relationship (QSPR) Studies in Non-Biological Contexts

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules, known as molecular descriptors, with a specific macroscopic property. nih.govresearchgate.net While widely used in drug discovery (QSAR), QSPR can also predict non-biological properties crucial for chemical engineering and materials science, such as solubility, boiling point, viscosity, refractive index, or chromatographic retention times. nih.gov

The process for building a QSPR model for pyrimidine derivatives would involve:

Dataset Curation: Assembling a set of pyrimidine compounds with experimentally measured values for the property of interest.

Descriptor Calculation: Using software to calculate a large number of molecular descriptors for each compound. These can be constitutional, topological, geometric, or quantum-chemical in nature.

Model Building: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create a mathematical equation linking a subset of the most relevant descriptors to the property.

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets.

For this compound, such a model could predict its properties based on its calculated descriptors, even without direct experimental measurement.

Table 5: Examples of Descriptor Classes and Their Application in Non-Biological QSPR Models
Descriptor ClassExamplesNon-Biological Properties Predicted
ConstitutionalMolecular weight, atom counts, rotatable bondsBoiling point, Molar volume
TopologicalWiener index, Kier & Hall connectivity indicesChromatographic retention indices, Viscosity
Geometric (3D)Molecular surface area, Volume, Shadow indicesDensity, Molar refractivity
Quantum-ChemicalHOMO/LUMO energies, Dipole moment, Partial chargesSolubility, Dielectric constant

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in solution) over time. rsc.org MD simulations model the molecule and its surrounding solvent molecules as a system of interacting particles, governed by the laws of classical mechanics and a defined force field. rjeid.com

For this compound, an MD simulation could provide critical insights into:

Solvation Structure: By calculating radial distribution functions (RDFs), one can visualize the structure of the solvent shell around specific atoms of the molecule. For instance, the RDF for water molecules around the N-H group would reveal the strength and distance of hydrogen bonding.

Hydrogen Bonding Dynamics: MD simulations can quantify the number of hydrogen bonds formed between the solute and solvent and their average lifetime, providing a dynamic picture of these crucial interactions. The methylamino group acts as a hydrogen bond donor, while the pyrimidine ring nitrogens and the nitrile nitrogen act as acceptors.

Solvent Effects: Running simulations in different solvents (e.g., water, ethanol (B145695), DMSO) can help explain and predict how the solvent environment affects the molecule's conformation and intermolecular interactions. rsc.org

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the nature of intermolecular forces (e.g., π-π stacking between pyrimidine rings) that govern the solid-state packing or solution behavior at high concentrations.

An exploration of the applications for the chemical compound this compound reveals its significant potential in diverse areas of advanced chemical sciences. This molecule, characterized by a pyrimidine core functionalized with a methylamino group and a nitrile moiety, serves as a versatile platform for the development of complex organic structures and functional materials. Its unique electronic and structural features make it a compound of interest for further investigation and application.

Future Directions and Emerging Research Avenues for 6 Methylamino Pyrimidine 4 Carbonitrile

Exploration of Unconventional Reactivity and Novel Transformations

While the classical reactivity of aminopyrimidines is well-documented, future research should focus on exploring unconventional reaction pathways to access novel chemical space. The unique electronic interplay between the electron-donating methylamino group and the electron-withdrawing nitrile and pyrimidine (B1678525) ring nitrogens offers fertile ground for discovering new transformations.

C-H Functionalization: Direct C-H activation at the C-2 and C-5 positions of the pyrimidine ring represents a major frontier. Developing catalytic systems (e.g., using palladium, rhodium, or iridium) to selectively introduce new substituents without pre-functionalization would be a highly atom-economical approach to diversify the scaffold.

Nitrile Group Transformations: Beyond simple hydrolysis or reduction, the nitrile group can participate in various cycloaddition reactions. For instance, catalyzed reactions with azides or alkynes could lead to the formation of fused tetrazole or pyridine (B92270) rings, respectively, generating complex polycyclic heterocyclic systems with novel properties.

Ring Transformation Reactions: Investigating the behavior of the pyrimidine ring under more forcing conditions or with specific reagents could lead to novel ring-opening and ring-rearrangement reactions. For example, treatment with strong nucleophiles or radical initiators might induce transformations into other heterocyclic systems, as has been observed in related pyrimidines which can rearrange into purines or pteridines under basic conditions. researchgate.net

Photocatalysis and Electrochemistry: The application of visible-light photocatalysis and electrochemical methods could unlock unique reactivity patterns. These techniques can generate radical intermediates under mild conditions, potentially enabling novel coupling reactions or functionalizations that are inaccessible through traditional thermal methods.

Integration with Automated Synthesis and Artificial Intelligence in Reaction Design

The convergence of synthetic chemistry with automation and artificial intelligence (AI) is set to revolutionize how molecules are designed and synthesized. preprints.org Applying these technologies to 6-(Methylamino)pyrimidine-4-carbonitrile can accelerate the discovery of new derivatives and optimize their production.

AI-Powered Retrosynthesis: Computer-aided synthesis planning (CASP) tools, driven by machine learning algorithms, can propose novel and efficient synthetic routes to this compound and its analogues. acs.orgnih.gov These programs analyze vast reaction databases to identify non-intuitive disconnections and suggest pathways that may be more efficient or sustainable than established methods. acs.org For instance, AI has been successfully used to identify potent pyrazolo[1,5-a]pyrimidine (B1248293) derivatives by screening vast virtual libraries. nih.gov

Machine Learning for Reaction Optimization: AI models can predict reaction outcomes, including yield and selectivity, with high accuracy. preprints.org By training these models on experimental data, researchers can rapidly identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation, minimizing the need for extensive empirical screening.

Automated Synthesis Platforms: Integrating AI-designed reaction protocols with robotic synthesis platforms can enable high-throughput synthesis and screening of derivative libraries. synthiaonline.com Such automated systems are crucial for efficiently exploring the structure-activity relationships of new compounds derived from the this compound scaffold, similar to the advancements seen in the automated synthesis of complex radiotracers like 6-[18F]Fluoro-L-DOPA. nih.govnih.gov

A summary of how AI can be integrated into the research workflow is presented in the table below.

AI Application AreaSpecific Task for this compoundPotential Outcome
Retrosynthetic Analysis Propose novel synthetic routes to the core scaffold.Discovery of more efficient, cost-effective, or sustainable production methods.
Reaction Outcome Prediction Predict yields and side products for derivatization reactions.Faster optimization of reaction conditions and reduced experimental workload.
Virtual Screening Identify promising derivatives for specific applications (e.g., kinase inhibition).Prioritization of synthetic targets with a higher probability of success.
Automated Synthesis Execute AI-designed synthetic protocols on robotic platforms.High-throughput generation of compound libraries for screening.

Development of Advanced Sustainable and Economical Synthetic Strategies

The principles of green chemistry are paramount for the future of chemical manufacturing. eurekaselect.com Developing sustainable and economical methods for the synthesis of this compound and its derivatives is a critical research goal. kuey.netrasayanjournal.co.in

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times and energy consumption compared to conventional heating. jocpr.compowertechjournal.com These techniques have been successfully applied to the synthesis of various pyrimidine derivatives, often leading to higher yields and cleaner reaction profiles. rasayanjournal.co.inpowertechjournal.com

Green Solvents and Catalysts: Future research should prioritize the use of environmentally benign solvents like water, ethanol (B145695), or ionic liquids. researchgate.net Furthermore, replacing stoichiometric reagents with recyclable heterogeneous catalysts or biocatalysts can minimize waste and improve process efficiency. kuey.net For example, microbiological bioreduction has been shown to be an effective and ecological method for producing chiral alcohols from pyrimidine precursors. mdpi.com

The table below compares potential green synthetic approaches to conventional methods for pyrimidine synthesis.

FeatureConventional SynthesisGreen/Sustainable Synthesis
Energy Source Conventional heating (oil baths)Microwave irradiation, Ultrasonication
Solvents Volatile organic compounds (e.g., DMF, POCl₃)Water, Ethanol, Ionic liquids, Solvent-free conditions
Catalysis Stoichiometric reagents, homogeneous catalystsReusable heterogeneous catalysts, Biocatalysts (enzymes)
Process Multi-step synthesis with intermediate isolationOne-pot multicomponent reactions
Waste Generation High (poor atom economy)Low (high atom economy, recyclable components)

Interdisciplinary Research with Non-Biological Fields (e.g., Analytical Chemistry, Chemical Engineering)

Expanding the utility of this compound beyond its traditional applications requires collaboration with non-biological scientific disciplines.

Analytical Chemistry: The distinct chemical structure of this compound makes it a candidate for development into novel analytical reagents. Future work could focus on:

Sensor Development: Incorporating the molecule into polymer matrices or onto nanoparticles to create selective chemosensors for detecting metal ions or other analytes through colorimetric or fluorometric responses.

Chromatographic Applications: Using the compound or its derivatives as a novel stationary phase in high-performance liquid chromatography (HPLC) for the separation of specific classes of molecules.

Advanced Structural Analysis: Employing sophisticated techniques like solid-state NMR and advanced X-ray diffraction to study its intermolecular interactions, which can inform the design of new materials. nih.gov

Chemical Engineering: Translating the synthesis of this compound from the laboratory to an industrial scale presents significant challenges and opportunities for chemical engineers. Research in this area would involve:

Process Optimization and Scale-Up: Developing robust and scalable synthetic processes, moving from batch production to more efficient continuous flow manufacturing.

Reaction Modeling: Creating kinetic and thermodynamic models to better understand and control the reaction parameters for maximizing yield and minimizing impurities on a large scale.

Downstream Processing: Designing efficient, economical, and environmentally friendly methods for the purification and isolation of the final product.

Application in Emerging Areas of Chemical Science (e.g., Covalent Organic Frameworks, Dynamic Covalent Chemistry)

The unique functionalities of this compound make it an intriguing candidate for use as a building block in advanced materials.

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with highly tunable structures and properties. mdpi.comresearchgate.net The nitrile group of this compound can undergo cyclotrimerization to form triazine rings, a common linking chemistry used to create highly stable triazine-based COFs. mdpi.com By using this molecule as a monomer or linker, it may be possible to construct novel COFs with tailored pore environments containing pyrimidine units. Such materials could have applications in:

Gas Storage and Separation: The nitrogen-rich framework could exhibit high affinity for gases like CO₂.

Heterogeneous Catalysis: The basic nitrogen sites within the pores could function as catalytic centers.

Sensing: The framework could be designed to selectively adsorb and detect specific analytes. rsc.org

Dynamic Covalent Chemistry (DCC): DCC involves the formation of covalent bonds that are reversible under specific conditions, leading to materials that are adaptive and responsive. nih.gov The primary amine of the methylamino group could potentially be used in reversible imine bond formation with aldehyde- or ketone-containing molecules. This would allow the this compound scaffold to be incorporated into dynamic systems such as:

Constitutional Dynamic Libraries: Generating libraries of compounds from a set of reversible building blocks for the rapid identification of molecules with desired functions.

Self-Healing Polymers: Creating polymers that can repair themselves upon damage by reforming broken dynamic covalent bonds.

Stimuli-Responsive Materials: Designing materials that change their structure or properties in response to external stimuli like pH or light.

Q & A

Q. What are the common synthetic routes for 6-(Methylamino)pyrimidine-4-carbonitrile?

A three-component synthesis under thermal aqueous conditions is widely used for pyrimidinecarbonitriles. For example, substituted pyrimidinecarbonitriles are synthesized by reacting aryl aldehydes, malononitrile, and methylamine derivatives in water at 80–100°C. This method avoids toxic solvents and achieves moderate yields (50–75%). Key intermediates are characterized by IR (e.g., CN stretch at ~2212 cm⁻¹) and NMR (e.g., methylamino protons at δ ~3.08 ppm in DMSO-d₆). Alternative routes include chlorination of precursor pyridines followed by nucleophilic substitution with methylamine .

Q. How is this compound characterized in research settings?

Characterization relies on multi-technique validation:

  • NMR : Methylamino protons appear as singlets (~3.08 ppm for N(CH₃)₂ groups), while aromatic protons show multiplet patterns (δ 7.0–8.4 ppm) .
  • IR : CN groups exhibit sharp peaks at ~2212 cm⁻¹; NH₂ stretches appear at 3329–3478 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 315 for 4f) and fragmentation patterns (e.g., loss of CN groups) confirm structural integrity .

Advanced Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Factorial design (e.g., varying temperature, solvent ratios, and catalyst loading) systematically identifies optimal conditions. For instance, ICReDD’s computational reaction path searches combined with experimental feedback loops reduce trial-and-error inefficiencies. Quantum chemical calculations predict intermediates, while high-throughput screening validates conditions (e.g., aqueous vs. organic media) .

Q. What strategies address discrepancies in spectral data when substituents vary in pyrimidinecarbonitriles?

Substituent-induced shifts require controlled benchmarking. For example:

  • Electron-withdrawing groups (e.g., Cl, Br) downfield-shift aromatic protons (δ 7.53–8.40 ppm vs. 7.31–8.39 ppm for thienyl derivatives) .
  • Contradiction resolution : Compare analogs (e.g., 4h vs. 4j in ). If MS fragmentation deviates (e.g., m/z 306 for 4h vs. 351/353 for 4j), confirm purity via HPLC (e.g., retention time 0.81 minutes in Reference Example 63) .

Q. How to design a kinetic study for the degradation of this compound under physiological conditions?

Use pseudo-first-order kinetics with:

  • pH-dependent assays : Monitor CN group stability via UV-Vis (λmax ~260–280 nm for pyrimidine rings).
  • LC-MS/MS : Quantify degradation products (e.g., methylamine release) under simulated biological matrices. Reference Example 67’s LCMS (m/z 295 [M+H]⁺) provides a baseline for method validation .

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